Benzo[b]thiophene, 7-chloro-6-(trifluoromethyl)-
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Overview
Description
7-Chloro-6-(trifluoromethyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position and a trifluoromethyl group at the 6th position on the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene can be achieved through several methods. One common approach involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are subjected to microwave irradiation in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to benzothiophene derivatives with high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the common methods employed for the industrial-scale production of thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the chlorine and trifluoromethyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are employed under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)benzo[b]thiophene has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The trifluoromethyl group enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
6-Trifluoromethyl-benzo[b]thiophene: Similar in structure but lacks the chlorine atom.
7-Chloro-6-fluoro-3-(trifluoromethyl)benzo[b]thiophene: Contains a fluorine atom instead of a hydrogen atom at the 3rd position.
3-(Trifluoromethyl)benzo[b]thiophene: Lacks the chlorine atom and has a different substitution pattern
Uniqueness: The presence of both chlorine and trifluoromethyl groups in 7-chloro-6-(trifluoromethyl)benzo[b]thiophene imparts unique electronic and steric properties, making it a valuable compound for various applications. Its distinct substitution pattern allows for specific interactions in biological systems and enhances its utility in materials science .
Properties
Molecular Formula |
C9H4ClF3S |
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Molecular Weight |
236.64 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-1-benzothiophene |
InChI |
InChI=1S/C9H4ClF3S/c10-7-6(9(11,12)13)2-1-5-3-4-14-8(5)7/h1-4H |
InChI Key |
JNQRLUZDVWGFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CS2)Cl)C(F)(F)F |
Origin of Product |
United States |
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